molecular formula C15H11ClO B1662104 4'-Chlorochalcone CAS No. 956-02-5

4'-Chlorochalcone

Cat. No. B1662104
CAS RN: 956-02-5
M. Wt: 242.7 g/mol
InChI Key: HIINIOLNGCQCSM-WDZFZDKYSA-N
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Description

4’-Chlorochalcone is a chalcone derivative . Its crystals exhibit a monoclinic system with space group P 2 1 / c . It can undergo a conjugate addition reaction with pyrrole in the presence of AlKIT-5 (mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .


Synthesis Analysis

The synthesis of 4’-Chlorochalcone involves an aldol condensation reaction . The procedure involves grinding acetophenone with one equivalent of sodium hydroxide and 4-chlorobenzaldehyde derivative for ten minutes using a mortar and pestle . Each chalcone is then isolated by suction filtration after washing with water .


Molecular Structure Analysis

The molecular formula of 4’-Chlorochalcone is C15H11ClO . It has an average mass of 242.700 Da and a monoisotopic mass of 242.049850 Da .


Chemical Reactions Analysis

4’-Chlorochalcone can undergo a conjugate addition reaction with pyrrole in the presence of AlKIT-5 (mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .


Physical And Chemical Properties Analysis

4’-Chlorochalcone has a melting point of 113-117 °C (lit.) . It has a density of 1.1255 (rough estimate) and a refractive index of 1.5220 (estimate) .

Scientific Research Applications

Antimicrobial Applications

4’-Chlorochalcone has been identified as a potent antimicrobial agent. Its structure allows it to interact with microbial cell walls, disrupting their integrity and leading to cell death. This compound is particularly effective against a range of bacteria and fungi, making it a valuable candidate for the development of new antibiotics and antifungal medications .

Anticancer Properties

Research has shown that 4’-Chlorochalcone exhibits significant anticancer activity. It can induce apoptosis in cancer cells without affecting healthy cells, which is a highly desirable property for cancer treatment. Its mechanism involves the modulation of various signaling pathways that control cell proliferation and death .

Anti-Inflammatory Activity

The compound’s ability to modulate inflammatory responses makes it a promising candidate for treating inflammatory diseases. It works by inhibiting the production of pro-inflammatory cytokines and mediators, which are involved in the development and progression of chronic inflammation .

Antioxidant Effects

4’-Chlorochalcone also serves as an antioxidant. It can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. This property is beneficial for preventing oxidative stress-related diseases, including neurodegenerative disorders .

Antidiabetic Potential

This chalcone derivative has been found to exhibit antidiabetic effects by influencing glucose metabolism. It enhances insulin sensitivity and promotes glucose uptake in cells, which can help in managing blood sugar levels in diabetic patients .

Neuroprotective Role

4’-Chlorochalcone has shown potential as a neuroprotective agent. It can protect nerve cells from damage caused by various neurotoxins, suggesting its use in the prevention and treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Hepatoprotective Effects

The hepatoprotective properties of 4’-Chlorochalcone make it a candidate for protecting the liver from various toxins. It can prevent liver damage by inhibiting oxidative stress and inflammation in hepatic cells, which is crucial for maintaining liver health .

Antiparasitic Activity

Lastly, 4’-Chlorochalcone has been used to design hybrid compounds with antimalarial drugs like chloroquine. These hybrids have shown efficacy against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria .

Safety and Hazards

4’-Chlorochalcone is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

4’-Chlorochalcone is a derivative of chalcone, a class of flavonoids that are ubiquitous in edible and medicinal plants . It has been found to have antimalarial efficacy against the chloroquine-resistant strain (K1) of Plasmodium falciparum . The primary target of 4’-Chlorochalcone is the parasite’s detoxification process, specifically the transformation of heme into hemozoin .

Mode of Action

4’-Chlorochalcone interferes with the detoxification process of the Plasmodium falciparum parasite by inhibiting the transformation of heme into hemozoin . This disruption in the parasite’s detoxification process leads to an accumulation of toxic heme, which is detrimental to the parasite.

Biochemical Pathways

The biochemical pathway affected by 4’-Chlorochalcone is the heme detoxification pathway in Plasmodium falciparum. By inhibiting the transformation of heme into hemozoin, 4’-Chlorochalcone disrupts this pathway, leading to the accumulation of toxic heme within the parasite . The downstream effect of this disruption is the death of the parasite, thereby exerting its antimalarial effect.

Pharmacokinetics

Like other chalcone derivatives, it is expected to have good bioavailability due to its lipophilic nature .

Result of Action

The primary result of 4’-Chlorochalcone’s action is its antimalarial effect. By inhibiting the heme detoxification process in Plasmodium falciparum, it leads to the accumulation of toxic heme, resulting in the death of the parasite .

Action Environment

The action of 4’-Chlorochalcone is influenced by the environment within the Plasmodium falciparum parasite where the heme detoxification process takes place. Factors such as pH, presence of other metabolites, and the parasite’s metabolic state can influence the efficacy of 4’-Chlorochalcone . Additionally, the stability of 4’-Chlorochalcone may be affected by factors such as temperature, light, and pH of the storage environment .

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINIOLNGCQCSM-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313946
Record name trans-4′-Chlorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chlorochalcone

CAS RN

22966-22-9, 956-02-5
Record name trans-4′-Chlorochalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22966-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4′-Chlorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chlorochalcone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of benzaldehyde (2 g) in EtOH (40 ml) 3 M NaOH solution (3 eq) and 4-chloroacetophenone (2.91 g) were added. The resulting mixture was stirred at rt for 2 h forming a yellow precipitate. The solid was separated by suction filtration and washed with water. The crude was purified by recrystallisation from methanol to give 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (4.2 g) as pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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